molecular formula C16H24N2O3 B3142192 Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate CAS No. 500013-36-5

Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate

Cat. No. B3142192
CAS RN: 500013-36-5
M. Wt: 292.37 g/mol
InChI Key: MMDYGRXGSLIGAG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3 . It has a molecular weight of 292.38 and is also known as tert-Butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(19)11-13/h4-6,11,19H,7-10,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine derivatives such as Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Antioxidant Activity

A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one showed antioxidant activity in two models, electroanalytical assays, and DPPH activity .

Central Activity

In behavioral tests such as the open field test, this compound detected anxiolytic-like activity. In the sodium pentobarbital-induced sleep test, it decreased the latency to sleep and increased sleep duration, indicating central depressant activity .

Anxiolytic and Antidepressant Activity

This compound increased the time and number of entries on open arms in the elevated plus maze test, suggesting anxiolytic-like activity. In the forced swimming test, it decreased immobility time, suggesting antidepressant-like activity .

Binding to Receptors

Competition binding assays showed that this compound was able to bind to the α1B, 5-HT1A, and D2 receptors .

Analytical Applications

These are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

properties

IUPAC Name

tert-butyl 4-[(3-hydroxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(19)11-13/h4-6,11,19H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDYGRXGSLIGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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